![molecular formula C22H25N3O B7460290 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide](/img/structure/B7460290.png)
2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods. The compound has shown promising results in various scientific studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site of tubulin, preventing its polymerization and leading to the inhibition of cell division. This mechanism of action makes it an effective anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels. It has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide in lab experiments is its high potency. It has been found to be effective at low concentrations, making it cost-effective for research purposes. However, it also has some limitations, such as its low solubility and stability, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide. One such direction is to explore its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more stable and soluble analogs of this compound to improve its efficacy in lab experiments. Further studies are also needed to understand the long-term effects of this compound on the body and its potential side effects.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide is a promising compound with potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential applications in other fields and to develop more stable and soluble analogs of this compound.
Synthesemethoden
The synthesis of 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide has been achieved using various methods. One such method involves the reaction of 1,2-phenylenediamine with benzyl chloride in the presence of sodium hydroxide to form N-benzyl-1,2-phenylenediamine. This compound is then reacted with cyclohexylacetyl chloride in the presence of triethylamine to form 2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide has shown potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound has anticancer properties and inhibits the growth of cancer cells. It has also been found to be effective in the treatment of breast cancer and leukemia.
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(16-24-17-23-20-13-7-8-14-21(20)24)25(19-11-5-2-6-12-19)15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,17,19H,2,5-6,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWWMUYFPRKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-benzyl-N-cyclohexylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.